2-Bromopyrazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
2-Bromopyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 2-Bromopyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often employ microwave irradiation to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
2-Bromopyrazolo[1,5-a]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Cyclization Reactions: These reactions often involve the formation of fused ring systems, which are crucial for the compound’s biological activity.
Scientific Research Applications
2-Bromopyrazolo[1,5-a]pyrimidin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s enzymatic inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their activity . This interaction is facilitated by the compound’s unique structural features, which allow it to fit snugly into the enzyme’s active site .
Comparison with Similar Compounds
2-Bromopyrazolo[1,5-a]pyrimidin-6-amine can be compared with other similar compounds such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and is used in the design of novel energetic materials.
Properties
IUPAC Name |
2-bromopyrazolo[1,5-a]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-6-9-2-4(8)3-11(6)10-5/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOXKVODIMXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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